alpha-Maltulose - 85026-54-6

alpha-Maltulose

Catalog Number: EVT-12839416
CAS Number: 85026-54-6
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-Maltulose is a disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond. This compound is derived from maltose and is notable for its unique structural properties and potential applications in various fields, including food science and medicine. Alpha-Maltulose is classified as a rare sugar due to its limited natural occurrence and specific enzymatic production methods.

Source and Classification

Alpha-Maltulose can be sourced through enzymatic conversion of maltose using glycosyltransferases. It falls under the category of oligosaccharides, which are carbohydrates made up of two or more monosaccharide units. In terms of classification, it is categorized as a reducing sugar, which means it can act as a reducing agent in chemical reactions due to the presence of a free aldehyde or ketone group.

Synthesis Analysis

Methods

Alpha-Maltulose can be synthesized through various methods:

  1. Enzymatic Conversion: The primary method involves the enzymatic conversion of maltose using specific enzymes such as alpha-glucosidase. This process typically requires controlled pH and temperature conditions to promote the selective formation of the alpha-1,4-glycosidic bond.
  2. Microbial Fermentation: Industrial production often utilizes microbial fermentation processes where specific strains of bacteria or yeast are cultured in bioreactors. These microorganisms produce the necessary enzymes to convert maltose into alpha-Maltulose, optimizing for yield and purity through careful control of fermentation parameters.
  3. Pressurized Hot Water Isomerization: Another method involves isomerization in a pressurized hot phosphate buffer, which allows for the transformation of maltose to alpha-Maltulose under subcritical conditions .

Technical Details

The enzymatic synthesis typically involves:

  • Enzyme Selection: Choosing appropriate glycosyltransferases that favor the formation of alpha-1,4 linkages.
  • Reaction Conditions: Maintaining optimal pH (around 6-7) and temperature (30-50 °C) to enhance enzyme activity and product yield.
Molecular Structure Analysis

Structure

Alpha-Maltulose has a molecular formula of C₁₂H₂₂O₁₁. Its structure consists of two glucose units linked by an alpha-1,4-glycosidic bond, which influences its digestibility and sweetness profile compared to other disaccharides.

Data

  • Canonical SMILES: C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O
  • Isomeric SMILES: C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.
Chemical Reactions Analysis

Types of Reactions

Alpha-Maltulose participates in several chemical reactions:

  1. Hydrolysis: Under acidic or enzymatic conditions (e.g., with alpha-amylase), it can hydrolyze into glucose molecules.
  2. Oxidation: It can be oxidized to form gluconic acid derivatives using mild oxidizing agents such as bromine water or nitric acid.
  3. Reduction: Catalytic hydrogenation can convert it into sugar alcohols like maltitol.

Technical Details

  • Common Reagents:
    • Hydrolysis: Enzymes like alpha-amylase.
    • Oxidation: Bromine water or nitric acid.
    • Reduction: Nickel or platinum catalysts under hydrogen gas.
  • Major Products:
    • Hydrolysis produces glucose.
    • Oxidation yields gluconic acid derivatives.
    • Reduction results in maltitol.
Mechanism of Action

Alpha-Maltulose acts primarily through its interaction with digestive enzymes. Upon ingestion, it is hydrolyzed by alpha-amylase into glucose, which is readily absorbed into the bloodstream. The unique glycosidic linkage affects its rate of digestion and absorption, making it suitable for controlled-release formulations that provide sustained energy without rapid spikes in blood sugar levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • Molecular Weight: Approximately 342.30 g/mol.
  • Melting Point: Not well-defined due to hygroscopic nature.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

Relevant Data

Studies indicate that alpha-Maltulose exhibits lower sweetness compared to sucrose while providing similar caloric content, making it an attractive alternative sweetener in food applications .

Applications

Alpha-Maltulose has several scientific uses:

  1. Food Industry: Utilized as a low-calorie sweetener and functional ingredient in health foods due to its favorable metabolic properties.
  2. Biochemistry Research: Serves as a model compound for studying glycosidic bond formation and enzyme specificity.
  3. Medicine: Investigated for its prebiotic potential, influencing gut microbiota positively .
  4. Analytical Chemistry: Used in mass spectrometry studies to differentiate between structural isomers due to its unique fragmentation patterns .

Properties

CAS Number

85026-54-6

Product Name

alpha-Maltulose

IUPAC Name

(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1

InChI Key

NBGXQZRRLOGAJF-LVIPNTBNSA-N

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

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